

Application Note: Scale-Up Synthesis of 3-Amino-6-methoxypyridazine

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Compound of Interest

Compound Name: 3-Amino-6-methoxypyridazine

Cat. No.: B1266373

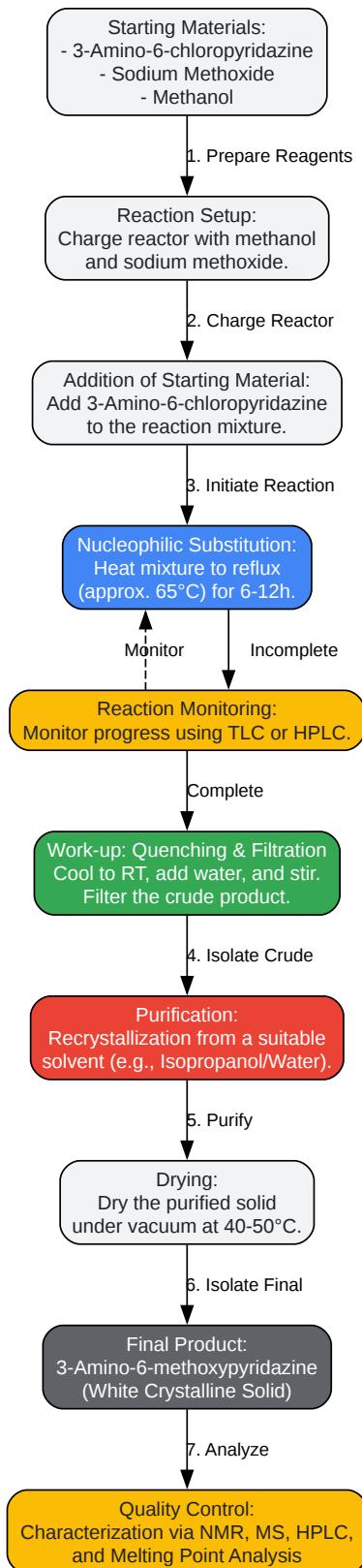
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Introduction

3-Amino-6-methoxypyridazine is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.^{[1][2]} Notably, it is a crucial precursor for the synthesis of Relugolix, a drug used to treat endometriosis, uterine fibroids, and advanced prostate cancer.^[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the drug development sector.

This document provides a detailed protocol for the scale-up synthesis of **3-Amino-6-methoxypyridazine**, focusing on a robust and reproducible methodology suitable for producing significant quantities of the target compound. The primary synthetic route involves the nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide.

Logical Workflow of the Synthesis



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Caption: Workflow for the scale-up synthesis of **3-Amino-6-methoxypyridazine**.

Experimental Protocols

This section details the methodology for the synthesis of **3-Amino-6-methoxypyridazine** from 3-amino-6-chloropyridazine.

Materials and Reagents:

- 3-Amino-6-chloropyridazine
- Sodium methoxide (25% w/w in methanol or solid)
- Methanol (anhydrous)
- Isopropanol
- Activated Carbon
- Deionized Water
- Celatom® or Diatomaceous Earth (for filtration)

Equipment:

- Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
- Heating/cooling circulator
- Nutsche filter or Büchner funnel setup
- Vacuum oven
- Standard laboratory glassware
- Analytical instruments (HPLC, NMR, MS, DSC)

Protocol: Nucleophilic Aromatic Substitution

- Reactor Setup: Equip a suitable-sized jacketed glass reactor with an overhead stirrer, condenser, and nitrogen inlet/outlet. Ensure the system is inert by purging with nitrogen.

- Reagent Preparation: Charge the reactor with anhydrous methanol (10 volumes relative to the starting material). Carefully add sodium methoxide (1.1 to 1.5 equivalents) to the methanol. If using solid sodium methoxide, the addition should be done in portions to control the exotherm. Stir the mixture until all the sodium methoxide has dissolved.
- Reaction Initiation: To the stirred solution of sodium methoxide in methanol, add 3-amino-6-chloropyridazine (1.0 equivalent) portion-wise at room temperature.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.
- Work-up and Isolation:
 - Once the reaction is complete, cool the mixture to 20-25°C.
 - Slowly add deionized water (5-10 volumes) to the reaction mixture to precipitate the crude product and dissolve inorganic salts.
 - Stir the resulting slurry for 1-2 hours at room temperature.
 - Filter the crude solid using a Nutsche filter or Büchner funnel. Wash the cake with a mixture of methanol and water (1:1), followed by deionized water.
- Purification (Recrystallization):
 - Transfer the crude solid to a clean reactor. Add a suitable solvent system, such as isopropanol/water or ethanol (approximately 5-10 volumes).
 - Heat the mixture to 70-80°C to achieve complete dissolution.
 - Add activated carbon (2-5% w/w) and stir for 30 minutes to decolorize the solution.
 - Filter the hot solution through a pad of Celatom® to remove the activated carbon.

- Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.
- Filter the purified white crystalline solid, wash with cold isopropanol, and dry under vacuum at 40-50°C until a constant weight is achieved.
- Characterization: The final product should be characterized by ^1H NMR, Mass Spectrometry, and its purity assessed by HPLC. The melting point should be determined, with an expected range of 103-105°C.[1][3]

Safety Precautions:

- Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water.
- Perform all operations in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
- Methanol is flammable and toxic; avoid inhalation and contact with skin.

Data Presentation

The following table summarizes quantitative data from representative synthetic procedures found in the literature. Note that conditions may vary and require optimization for large-scale production.

Parameter	Method 1 (Lab Scale, High Temp) [3]	Method 2 (Lab Scale, Carius Tube) [1][3]	Proposed Scale-Up Method (Reflux)
Starting Material	3-Amino-6-chloropyridazine	3-Amino-6-chloropyridazine	3-Amino-6-chloropyridazine
Reagents	Sodium methoxide, Copper powder, Methanol	Sodium methoxide, Methanol	Sodium methoxide, Methanol
Scale	500 mg	3.40 g	Multi-gram to Kilogram
Temperature	160°C	Not specified (Carius furnace)	~65°C (Reflux)
Time	24 h	20 h	6-12 h
Purification Method	Silica Gel Chromatography	Recrystallization / Charcoal treatment	Recrystallization
Yield	85.7%	Low (0.51 g from 3.40 g)	Typically >80% (optimized)
Final Purity	>98% (Assumed post-chromatography)	Not specified, white crystalline solid	>99% (Post-recrystallization)
Melting Point	Not specified	103-105°C[1][3]	103-105°C

Potential Impurities

During the synthesis and scale-up, several process-related impurities can be formed. It is crucial to monitor and control these to ensure the final product quality. Common impurities include:

- 3-amino-6-chloropyridazine: Unreacted starting material.[1]
- 3-amino-6-hydroxypyridazine: Formed by hydrolysis of the chloro or methoxy group.[1]

- 3,6-dimethoxypyridazine: Resulting from a potential side reaction if the starting material contains 3,6-dichloropyridazine.[1]

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